molecular formula C6H5F3 B2410962 1-Ethynyl-1-(trifluoromethyl)cyclopropane CAS No. 2101747-65-1

1-Ethynyl-1-(trifluoromethyl)cyclopropane

Cat. No. B2410962
CAS RN: 2101747-65-1
M. Wt: 134.101
InChI Key: ILQADGFBLIVHRC-UHFFFAOYSA-N
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Description

1-Ethynyl-1-(trifluoromethyl)cyclopropane is a chemical compound with the molecular formula C6H5F3 and a molecular weight of 134.1 .


Synthesis Analysis

The synthesis of 1-Ethynyl-1-(trifluoromethyl)cyclopropane can be achieved through various methods. For instance, asymmetric synthesis of various trifluoromethyl cyclopropanes from olefins was achieved using Ru (ii)–Pheox catalysts . Another method involves the catalytic synthesis of trifluoromethyl cyclopropenes and oligo-cyclopropenes .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-1-(trifluoromethyl)cyclopropane consists of a cyclopropane ring with an ethynyl group and a trifluoromethyl group attached to the same carbon atom .


Chemical Reactions Analysis

The chemical reactions involving 1-Ethynyl-1-(trifluoromethyl)cyclopropane are diverse. For example, the catalytic synthesis of trifluoromethyl cyclopropenes and oligo-cyclopropenes involves the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .


Physical And Chemical Properties Analysis

1-Ethynyl-1-(trifluoromethyl)cyclopropane has a predicted boiling point of 45.0±35.0 °C and a predicted density of 1.21±0.1 g/cm3 .

Scientific Research Applications

Cyclopropane Derivatives Synthesis

  • A study by Lebold, Carson, and Kerr (2006) demonstrated the formation of Co2(CO)6 adducts from 2-Ethynyl-1,1-carboethoxyclopropane which undergo cycloaddition to form tetrahedral-1,2-oxazines. These adducts can be used to create parent acetylenes or engage in Pauson-Khand reactions (Lebold, Carson, & Kerr, 2006).

Enantioselective Synthesis

  • Denton, Sukumaran, and Davies (2007) focused on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).

Cycloaddition Reactions

  • Atherton and Fields (1968) reported that 2,2,2-Trifluorodiazoethane forms cyclopropanes when photolysed with suitable olefins, indicating its utility in cycloaddition reactions (Atherton & Fields, 1968).

Conformationally Restricted Analogs

  • Kazuta, Matsuda, and Shuto (2002) utilized cyclopropane rings in restricting the conformation of biologically active compounds, demonstrating the synthesis of conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).

Computational Studies

  • Bozkaya and Özkan (2012) carried out a comprehensive computational investigation of the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, exploring the potential energy surface and theoretical aspects of the system (Bozkaya & Özkan, 2012).

Valence Isomerism

  • Ohe, Yokoi, Miki, Nishino, and Uemura (2002) discussed chromium- and tungsten-triggered valence isomerism of cis-1-acyl-2-ethynylcyclopropanes, suggesting a reaction pathway involving vinylidene-metal intermediates (Ohe et al., 2002).

Synthesis of Cyclopropanes

  • Rücker, Müller-Bötticher, Braschwitz, Prinzbach, Reifenstahl, and Irngartinger (1997) synthesized derivatives of cis-[1.1.1]-tris-σ-homobenzene by triple epoxide cyclopropane transformations, providing structural data and insights into cycloreversions (Rücker et al., 1997).

Trifluoromethyl-Containing Olefins

  • Sokolenko, Rusanov, and Yagupolskii (2021) achieved cyclopropanation of trifluoromethyl(sulfinyl, sulfonyl) ethylenes, synthesizing a series of new cyclopropanes bearing trifluoromethylsulfinyl groups (Sokolenko, Rusanov, & Yagupolskii, 2021).

Safety and Hazards

1-Ethynyl-1-(trifluoromethyl)cyclopropane is classified as a dangerous substance. It is highly flammable and causes serious eye damage. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-ethynyl-1-(trifluoromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3/c1-2-5(3-4-5)6(7,8)9/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQADGFBLIVHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-1-(trifluoromethyl)cyclopropane

CAS RN

2101747-65-1
Record name 1-ethynyl-1-(trifluoromethyl)cyclopropane
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